molecular formula C8H9N3 B1593077 4-methyl-1H-indazol-7-amine CAS No. 952183-44-7

4-methyl-1H-indazol-7-amine

Cat. No. B1593077
M. Wt: 147.18 g/mol
InChI Key: GYFUDPSPYMFYPX-UHFFFAOYSA-N
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Description

4-methyl-1H-indazol-7-amine is an organic compound with the empirical formula C8H9N3 and a molecular weight of 147.18 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of indazoles, including 4-methyl-1H-indazol-7-amine, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 4-methyl-1H-indazol-7-amine is 1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) and the InChI key is GYFUDPSPYMFYPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-methyl-1H-indazol-7-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been instrumental in the synthesis of new chemical entities. Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones with primary amines. This work emphasized its role in producing compounds with potential antimicrobial activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Catalysis and Chemical Reactions

Thorve et al. (2023) reported a practical regioselective synthesis of 1,2,4-triazoles utilizing an amine oxidase-inspired catalysis. This highlights the compound's relevance in facilitating efficient and selective chemical transformations (Thorve, Pradip Ramdas, Maji, Kakoli, & Maji, B., 2023).

Photophysics and Photochemistry

The study by Chou et al. (2000) explored the excited-state amine-imine double proton transfer in 7-azaindoline, providing insights into the photophysical properties of compounds related to 4-methyl-1H-indazol-7-amine and their interactions with light (Chou, P., Wu, Guo-Ray, Wei, Ching-Yen, Cheng, Chung-Chih, & Chang, ‡., Hung, F., 2000).

Chemical Fixation of Carbon Dioxide

Jing Xu et al. (2011) demonstrated the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without any additional catalyst and solvent. This underscores the compound's potential in carbon dioxide utilization and green chemistry applications (Jing Xu, Zhao, J., & Jia, Z., 2011).

Material Science and Engineering

The creation of azepanium ionic liquids by Belhocine et al. (2011) explores the transformation of azepane into a new family of room-temperature ionic liquids. This work indicates the compound's applicability in designing novel materials with potential uses in electrochemistry and green solvents (Belhocine, T., Forsyth, Stewart A., Gunaratne, H., Nieuwenhuyzen, M., Nockemann, P., Puga, A., Seddon, K. R., Srinivasan, G., & Whiston, Keith, 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed .

Future Directions

Indazole-containing compounds, including 4-methyl-1H-indazol-7-amine, continue to be a focus of research due to their wide range of medicinal applications . Future research may focus on developing new synthetic approaches and exploring further medicinal applications .

properties

IUPAC Name

4-methyl-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFUDPSPYMFYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640010
Record name 4-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-indazol-7-amine

CAS RN

952183-44-7
Record name 4-Methyl-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-indazol-7-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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